An In-depth Technical Guide to the Chemical Structure and Properties of Ledipasvir Acetone Solvate
An In-depth Technical Guide to the Chemical Structure and Properties of Ledipasvir Acetone Solvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent, direct-acting antiviral agent developed by Gilead Sciences for the treatment of chronic hepatitis C virus (HCV) infection. It functions as an inhibitor of the HCV NS5A protein, a key phosphoprotein essential for viral RNA replication and virion assembly.[1] Ledipasvir is a component of the fixed-dose combination tablet Harvoni®, which also contains the NS5B polymerase inhibitor sofosbuvir. This all-oral, once-daily regimen has revolutionized the treatment of HCV genotype 1, offering high cure rates with a favorable safety profile.[1]
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Ledipasvir in the form of its acetone solvate. Crystalline solvates are common solid forms of active pharmaceutical ingredients (APIs) and their thorough characterization is crucial for drug development and manufacturing. This document details the available data on Ledipasvir acetone solvate, including its structural features, physicochemical properties, and the analytical methodologies used for its characterization.
Chemical Structure and Identification
Ledipasvir is a complex organic molecule with multiple chiral centers. The acetone solvate is a crystalline form of Ledipasvir that incorporates acetone molecules into its crystal lattice.
Chemical Name: Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Chemical Formula: C₅₂H₆₀F₂N₈O₇
Molecular Weight: 947.08 g/mol
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an API is fundamental for formulation development, biopharmaceutical performance, and ensuring product quality. The following tables summarize the available quantitative data for Ledipasvir and its acetone solvate.
Table 1: General Physicochemical Properties of Ledipasvir
| Property | Value | Reference |
| pKa | 4.0, 5.0 | DrugBank Online |
| logP | 3.8 | FDA Label |
| Melting Point | 201.6-202.3°C | MedChemExpress |
Table 2: Solubility of Ledipasvir
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 39 mg/mL (41.18 mM) | BioCrick |
| Ethanol | Approximately 30 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | Approximately 20 mg/mL | Cayman Chemical |
| Water | Insoluble | Selleck Chemicals |
| Ethanol:PBS (pH 7.2) (1:2) | Approximately 0.33 mg/mL | Cayman Chemical |
Table 3: Solid-State Properties of Ledipasvir Acetone Solvate
| Property | Value | Reference |
| Crystalline Form G | ||
| Characteristic XRPD Peaks (2θ) | 7.3°, 14.0°, 19.5°, 20.4° (± 0.1°) | WO2016145269A1 |
| Acetone Content | Approximately 3% to 7% by weight | WO2016145269A1 |
| Crystalline Form C (Acetone and Cyclohexane Solvate) | ||
| Characteristic XRPD Peaks (2θ) | 6.8°, 8.8°, 12.3°, 20.4° (± 0.1°) | WO2016145269A1 |
| Acetone Content | Approximately 5% to 7% by weight | WO2016145269A1 |
| Cyclohexane Content | Approximately 2% to 5% by weight | WO2016145269A1 |
Experimental Protocols
The characterization of a pharmaceutical solvate involves a suite of analytical techniques to elucidate its structure and properties. The following sections detail the typical methodologies employed.
X-Ray Powder Diffraction (XRPD)
Principle: XRPD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint."
Methodology:
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Sample Preparation: A small amount of the Ledipasvir acetone solvate powder is gently packed into a sample holder.
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Instrument Setup: A diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.
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Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. These peaks are then compared to reference patterns to identify the crystalline form.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and desolvation.
Methodology:
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Sample Preparation: A few milligrams (typically 1-5 mg) of Ledipasvir acetone solvate are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
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Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. A heating rate of 10°C/min is commonly used, with a temperature range from ambient to a temperature above the expected thermal events (e.g., 30°C to 250°C).
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Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (e.g., desolvation, melting) appear as peaks pointing down, while exothermic events (e.g., crystallization) appear as peaks pointing up. The onset temperature, peak maximum, and enthalpy of the transitions are determined from the thermogram.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the amount of volatile components, such as solvents or water, in a sample and to study its thermal stability.
Methodology:
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Sample Preparation: A small amount (typically 5-10 mg) of Ledipasvir acetone solvate is placed in a TGA pan (e.g., alumina or platinum).
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Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. The sample is heated at a constant rate, typically 10°C/min, over a defined temperature range (e.g., 30°C to 300°C).
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Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature range of weight loss indicates the desolvation process, and the percentage of weight loss corresponds to the amount of solvent in the crystal lattice.
Dynamic Vapor Sorption (DVS)
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying relative humidity (RH) or solvent vapor pressure at a constant temperature. It is used to assess the hygroscopicity and stability of a material in the presence of moisture or solvents.
Methodology:
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Sample Preparation: A small amount (typically 10-20 mg) of Ledipasvir acetone solvate is placed in the DVS sample pan.
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Instrument Setup: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. Then, the RH is increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and subsequently decreased back to 0% RH to generate a sorption-desorption isotherm. The sample mass is allowed to equilibrate at each RH step.
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Data Analysis: The DVS isotherm plots the change in mass (%) versus the RH. The shape of the isotherm provides information on the material's hygroscopicity and the nature of the water/solvent interaction.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity testing and stability-indicating assays of pharmaceutical substances.
Methodology for Purity and Stability-Indicating Assay:
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Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient or isocratic mobile phase is employed. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection is typically performed at a wavelength where Ledipasvir has significant absorbance, such as 330 nm or 260 nm.[2]
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Sample Preparation: A standard solution of Ledipasvir acetone solvate is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). Test samples are prepared similarly.
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Forced Degradation Studies: To assess the stability-indicating capability of the method, Ledipasvir is subjected to stress conditions, including:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heating the solid drug at 105°C for 24 hours.
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Photolytic Degradation: Exposing the drug solution to UV light (254 nm) and fluorescent light.
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Data Analysis: The chromatograms are analyzed to determine the retention time, peak area, and purity of Ledipasvir. In the stressed samples, the degradation products should be well-resolved from the main peak, demonstrating the method's specificity.
Mechanism of Action and Characterization Workflow
Mechanism of Action of Ledipasvir
Ledipasvir targets the HCV NS5A protein, which plays a crucial role in multiple stages of the viral life cycle. By inhibiting NS5A, Ledipasvir disrupts the formation of the membranous web, which is the site of viral RNA replication, and also interferes with the assembly of new virus particles. The following diagram illustrates the HCV replication cycle and the point of intervention by Ledipasvir.
Experimental Workflow for Solvate Characterization
The characterization of a newly discovered solvate follows a logical workflow to determine its properties and assess its suitability for further development. The following diagram outlines a typical experimental workflow.
Conclusion
Ledipasvir acetone solvate is a crystalline form of the potent anti-HCV agent Ledipasvir. Its characterization through a range of analytical techniques is essential for ensuring the quality, stability, and performance of the final drug product. This guide has summarized the available public information on the chemical structure and physicochemical properties of Ledipasvir acetone solvate, providing a valuable resource for researchers and professionals in the field of drug development. Further studies to obtain more detailed quantitative data on its solid-state properties would be beneficial for a complete understanding of this important pharmaceutical material.
